1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
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Overview
Description
1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate compound with a thiol reagent under mild conditions.
Final Functionalization:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:
Substitution: The methyl group on the triazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused with a thiadiazine ring instead of a pyrimidine ring.
1,2,4-Triazolo[4,3-a]quinoxaline: This compound features a triazole ring fused with a quinoxaline ring and has shown antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: This compound has a pyrazole ring fused with a pyrimidine ring and is known for its CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[7-methyl-2-(3-methylbutylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)5-6-19-13-15-12-14-7-11(10(4)18)9(3)17(12)16-13/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJFEWOGMVSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCCC(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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